REACTION_CXSMILES
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[S:1]([Li])[Li].Cl.O=C1[NH:11][C:10]2[CH:12]=[CH:13][C:14]([C:16]([OH:18])=[O:17])=[CH:15][C:9]=2[C:8](=O)[O:7]1>O>[O:7]=[C:8]1[S:1][NH:11][C:10]2[CH:12]=[CH:13][C:14]([C:16]([OH:18])=[O:17])=[CH:15][C:9]1=2
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Name
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|
Quantity
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186 mL
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Type
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reactant
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Smiles
|
Cl
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Name
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|
Quantity
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8.1 g
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Type
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reactant
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Smiles
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O=C1OC(C2=C(N1)C=CC(=C2)C(=O)O)=O
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Type
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CUSTOM
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Details
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with stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The ice bath was then removed
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Type
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STIRRING
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Details
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The suspension was stirred for 1 h
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Duration
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1 h
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Type
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FILTRATION
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Details
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was filtered
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Type
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CUSTOM
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Details
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The filtrate was purged with N2 for 30 min
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Duration
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30 min
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Type
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ADDITION
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Details
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H2O2 (30%, 7.0 ml) was added
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Type
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STIRRING
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Details
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stirred for 45 min
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Duration
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45 min
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Type
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FILTRATION
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Details
|
the resulting suspension was filtered
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Type
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WASH
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Details
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The solid was washed with H2O (×3)
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Type
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CUSTOM
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Details
|
was dried
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Name
|
|
Type
|
product
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Smiles
|
O=C1C2=C(NS1)C=CC(=C2)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |